5H-[1,4]dioxepino[6,5-b]pyridine
Description
Properties
CAS No. |
128782-32-1 |
|---|---|
Molecular Formula |
C8H7NO2 |
Molecular Weight |
149.149 |
IUPAC Name |
5H-[1,4]dioxepino[6,5-b]pyridine |
InChI |
InChI=1S/C8H7NO2/c1-2-8-7(9-3-1)6-10-4-5-11-8/h1-5H,6H2 |
InChI Key |
RWLLHYJGAYZZPJ-UHFFFAOYSA-N |
SMILES |
C1C2=C(C=CC=N2)OC=CO1 |
Synonyms |
5H-1,4-Dioxepino[6,5-b]pyridine(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features
The following table highlights key structural differences between 5H-[1,4]dioxepino[6,5-b]pyridine and related fused heterocycles:
Key Observations :
- The dioxepino-pyridine system is unique for its oxygen-rich, seven-membered ring, which may enhance solubility and hydrogen-bonding capacity compared to nitrogen-dominant analogs like imidazo-pyridines.
- Benzopyrano-pyridines (e.g., compound 4 in ) share a fused oxygen-containing ring but lack the conformational flexibility of the dioxepine moiety .
Key Observations :
Pharmacological and Functional Properties
The table below summarizes bioactivities of structurally related compounds:
Key Observations :
- Imidazo-pyridines exhibit multipharmacological effects (e.g., anticancer, antimicrobial) due to their nitrogen-rich structure, which facilitates interactions with biological targets .
- The 1,4-diazepine derivatives show promise in targeted therapies (e.g., HIV-1 reverse transcriptase inhibition) via hydrogen-bonding networks .
- The dioxepino-pyridine system, with its oxygen atoms, may exhibit distinct pharmacokinetic profiles, such as improved solubility or altered metabolic stability compared to nitrogen analogs.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5H-[1,4]dioxepino[6,5-b]pyridine, and how can intermediates be optimized?
- Methodological Answer : The synthesis of this heterocyclic compound typically involves multi-component reactions or [4+2] cycloadditions. For example, pyridine derivatives are often synthesized via condensation of uracil analogs with aldehydes under acidic conditions (e.g., acetic acid or POCl₃ catalysis) . Key intermediates like 2-thiobarbituric acid or nitrobenzaldehyde can be modified to enhance yield. A table summarizing optimized conditions is provided below:
- Analytical Validation : Post-synthesis, intermediates should be characterized via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm regioselectivity .
Q. How can researchers characterize the electronic and steric effects influencing the reactivity of this compound derivatives?
- Methodological Answer : Use density functional theory (DFT) calculations to map frontier molecular orbitals (HOMO/LUMO) and identify electrophilic/nucleophilic sites. Experimental validation can involve substituent variation (e.g., nitro, methoxy groups) to assess steric hindrance in ring-closing reactions .
- Spectroscopic Tools : Infrared (IR) spectroscopy can track carbonyl stretching frequencies (1650–1750 cm⁻¹) to monitor electronic effects .
Advanced Research Questions
Q. How can factorial design be applied to optimize reaction conditions for novel this compound derivatives?
- Methodological Answer : Implement a 2³ factorial design to test variables: temperature (80°C vs. 120°C), catalyst loading (5% vs. 10%), and solvent polarity (DMF vs. THF). Response surface methodology (RSM) can model interactions between variables . For example:
| Variable | Low Level | High Level | Effect on Yield |
|---|---|---|---|
| Temperature | 80°C | 120°C | +15% |
| Catalyst Loading | 5% | 10% | +20% |
| Solvent (DMF/THF) | THF | DMF | +10% |
- Computational Support : Pair with quantum mechanics/molecular mechanics (QM/MM) simulations to predict energy barriers for key transition states .
Q. How can contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects) be resolved?
- Methodological Answer : Cross-validate results using orthogonal assays (e.g., broth microdilution for antimicrobial activity vs. MTT assays for cytotoxicity). For instance, a derivative showing high antimicrobial activity but low cytotoxicity in one study may require purity verification via HPLC (>95%) and counter-screening against human cell lines (e.g., HEK293) .
- Data Interpretation : Use multivariate analysis (e.g., principal component analysis) to isolate structural descriptors (logP, polar surface area) influencing bioactivity discrepancies .
Q. What computational strategies predict the regioselectivity of electrophilic substitution in this compound?
- Methodological Answer : Employ ab initio molecular dynamics (AIMD) to simulate reaction pathways. For example, nitration reactions can be modeled using the explicit solvent method in Gaussian09, with transition state analysis at the B3LYP/6-31G(d) level .
- Validation : Compare computational predictions with experimental NMR kinetic isotope effects (KIE) .
Q. What interdisciplinary strategies enhance the functionalization of this compound for materials science applications?
- Methodological Answer : Integrate click chemistry (e.g., azide-alkyne cycloaddition) to append polymerizable groups (e.g., vinyl or acrylate). For example, copper-catalyzed reactions with propargyl bromide can introduce alkynyl side chains for photopolymerization .
- Characterization : Use differential scanning calorimetry (DSC) to monitor glass transition temperatures (Tg) of resulting polymers .
Data Contradiction and Reproducibility
Q. How can researchers address batch-to-batch variability in the synthesis of this compound?
- Methodological Answer : Standardize starting material purity (≥98% via HPLC) and employ process analytical technology (PAT) for real-time monitoring (e.g., in situ FTIR to track reaction progress) .
- Statistical Analysis : Use control charts (e.g., Shewhart charts) to identify outliers in yield or impurity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
